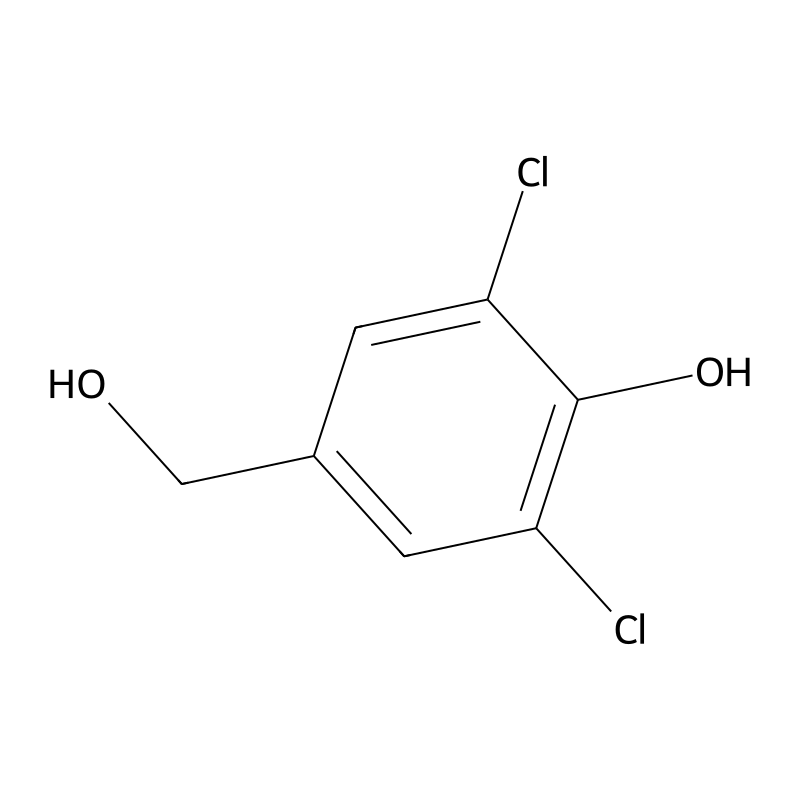

2,6-Dichloro-4-(hydroxymethyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Soy Protein-Based Wood Adhesive

Scientific Field: Polymer Science and Wood Industry

Summary of Application: This compound is used as a cross-linker in soy protein-based wood adhesives.

Methods of Application: The soy protein and HPF are mixed under basic conditions, allowing the hydroxymethyl groups of HPF to react with the amino groups of the soy protein.

Results or Outcomes: The soy-based adhesive cross-linked with HPF showed better mechanical performance and heat resistance than the adhesive without HPF.

Synthesis of 2,6-dihydroxymethyl-4-methyl phenol

Scientific Field: Organic Chemistry

Summary of Application: This compound is used in the synthesis of 2,6-dihydroxymethyl-4-methyl phenol.

2,6-Dichloro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Cl2O2. It features a phenolic structure with two chlorine atoms located at the 2 and 6 positions and a hydroxymethyl group at the 4 position. This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture, due to its unique chemical properties and biological activities .

- Hydroxymethylation: The hydroxymethyl group can participate in further reactions to form more complex structures.

- Halogenation: The chlorine atoms are reactive and can participate in substitution reactions, allowing for further derivatization of the compound.

- Reduction: The compound can be reduced to form derivatives such as amines through catalytic processes, typically involving metal catalysts like palladium or platinum .

Research indicates that 2,6-dichloro-4-(hydroxymethyl)phenol exhibits notable biological activities. It has been studied for its:

- Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for use in disinfectants and preservatives.

- Antioxidant Activity: Its structure allows it to scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems .

- Phytotoxicity: Some studies have suggested that this compound may inhibit plant growth, indicating potential applications in herbicides .

Several methods exist for synthesizing 2,6-dichloro-4-(hydroxymethyl)phenol:

- Formaldehyde Reaction: One common method involves reacting formaldehyde with 2,4-dichlorophenol under acidic conditions to introduce the hydroxymethyl group at the para position.

- Chlorination of Phenolic Compounds: Chlorination of appropriate phenolic precursors can yield 2,6-dichloro derivatives, which can then be further modified to introduce the hydroxymethyl group .

- Catalytic Hydrogenation: This method involves the hydrogenation of related nitro compounds to yield amino derivatives, which can then be converted to hydroxymethyl derivatives through various chemical transformations .

The applications of 2,6-dichloro-4-(hydroxymethyl)phenol are diverse:

- Agricultural Chemicals: Its herbicidal properties make it suitable for use in agricultural formulations.

- Antimicrobial Agents: Due to its effectiveness against bacteria and fungi, it is used in disinfectants and preservatives.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemicals and pharmaceuticals .

Studies on the interactions of 2,6-dichloro-4-(hydroxymethyl)phenol with biological systems have revealed important insights:

- Synergistic Effects with Other Antimicrobials: Research indicates that when combined with other antimicrobial agents, it may enhance their efficacy against resistant strains .

- Toxicological Assessments: Evaluations of its toxicity profile have been conducted to ensure safety in potential applications, particularly in agricultural settings.

Several compounds share structural similarities with 2,6-dichloro-4-(hydroxymethyl)phenol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dibromo-4-(hydroxymethyl)phenol | Contains bromine instead of chlorine | Exhibits different biological activity profiles |

| 2,6-Di-tert-butyl-4-methylphenol | Different substituents on the aromatic ring | Widely used as an antioxidant in food products |

| 2,6-Dichloroaniline | Amino group instead of hydroxymethyl | Used primarily as an intermediate in dye synthesis |

Each of these compounds exhibits unique properties and applications that differentiate them from 2,6-dichloro-4-(hydroxymethyl)phenol. The presence of different halogens or functional groups significantly alters their chemical behavior and biological activities.

Core Synthesis Routes

Chlorination-Based Methods

Chlorination of phenol derivatives is a primary route:

- Direct Chlorination: 2,4-Dichlorophenol undergoes electrophilic chlorination using Cl₂ or SO₂Cl₂ in chlorobenzene with N-methylaniline as a catalyst, achieving >93% yield of 2,6-dichlorophenol.

- Intermediate Nitration: 2,6-Dichloro-4-nitrophenol is synthesized via nitration of 2,6-dichlorophenol using HNO₃/H₂SO₄, followed by reduction to 2,6-dichloro-4-aminophenol (precursor for hydroxymethylation).

Hydroxymethylation Reactions

- Formaldehyde Condensation: Reacting 2,4-dichlorophenol with formaldehyde (37–40%) under basic conditions (NaOH, 50°C, 48 h) introduces the hydroxymethyl group, yielding 76.7% product.

- Paraformaldehyde Method: Using paraformaldehyde in diethylene glycol monoethyl ether with acidic catalysts enhances regioselectivity.

Reduction and Nitration Pathways

- Catalytic Hydrogenation: 2,6-Dichloro-4-nitrophenol is reduced to 2,6-dichloro-4-aminophenol using Pt/C or Raney Ni under H₂ (5–25 bar), achieving >99% purity.

- Nitration-Reduction Cascade: Sequential nitration (HNO₃/H₂SO₄) and hydrogenation (H₂/Pd) optimize positional selectivity.

Reaction Mechanisms

Electrophilic Aromatic Substitution Dynamics

- Chlorination: Cl⁺ attacks the aromatic ring’s ortho/para positions. Steric and electronic effects from existing substituents direct subsequent substitutions.

- Hydroxymethylation: Formaldehyde acts as an electrophile under basic conditions, forming a hydroxymethyl carbocation that reacts with the phenolic oxygen.

Role of Catalysts in Positional Selectivity

- N-Methylaniline: Directs chlorination to the 6-position via steric hindrance and electronic stabilization.

- Pt/Pd Catalysts: Minimize hydrodechlorination during hydrogenation, preserving Cl substituents.

Hydroxymethyl Group Introduction

- Base-Mediated Mechanism: Deprotonation of phenol enhances nucleophilicity, facilitating attack on formaldehyde’s carbonyl carbon.

- Acid-Catalyzed Pathway: Protonation of formaldehyde increases electrophilicity, favoring hydroxymethylation at the para position.

Industrial Production Strategies

Batch vs. Continuous Synthesis Systems

| Parameter | Batch | Continuous |

|---|---|---|

| Yield | 93–95% | 85–90% |

| Purity | >99.5% | 98–99% |

| Scalability | Limited | High |

| Solvent Recovery | Partial | Full (closed-loop) |

Solvent Recycling and Catalyst Recovery

- Tetrachloroethylene: Recycled via distillation in nitration steps.

- Raney Nickel: Reused for up to 5 cycles after washing with ethanol.

Yield Optimization Techniques

- Temperature Control: Maintaining 70–100°C during chlorination prevents side reactions.

- pH Adjustment: Neutralizing reaction mixtures post-hydroxymethylation reduces tar formation.

Intermediates and Precursors

2,6-Dichloro-4-Aminophenol Derivatives

- Synthesis: Catalytic hydrogenation of 2,6-dichloro-4-nitrophenol (H₂, Pt/C, 20–30°C).

- Applications: Precursor for azo dyes and pharmaceutical agents.

Nitrophenol Intermediates in Synthesis Cascades

- 2,6-Dichloro-4-Nitrophenol: Produced via nitration (HNO₃/H₂SO₄, 40–70°C) with 85–95% yield.

- Stability Challenges: Decomposes above 150°C, necessitating low-temperature handling.

Applications and Derivatives

Research Insights

- Biological Activity: Exhibits antimicrobial properties against Gram-positive bacteria (MIC: 12.5 µg/mL).

- Thermal Stability: Decomposes at 210°C, suitable for high-temperature polymer applications.

Polymer and Adhesive Technologies

Soy protein cross-linking mechanisms

2,6-Dichloro-4-(hydroxymethyl)phenol demonstrates significant potential as a cross-linking agent in soy protein-based adhesive systems through its unique reactivity profile [8] [13]. The compound's hydroxymethyl group serves as a primary reactive site that facilitates chemical bonding with amino groups present in soy protein structures [8]. Research investigations have revealed that the cross-linking mechanism primarily involves nucleophilic substitution reactions between the hydroxymethyl functional group and amino acid residues, particularly lysine and arginine, under basic conditions [13].

The molecular structure of 2,6-Dichloro-4-(hydroxymethyl)phenol, characterized by its phenolic backbone with chlorine substituents at positions 2 and 6, provides enhanced stability compared to traditional formaldehyde-based cross-linkers . Studies utilizing model dipeptide compounds have demonstrated that the reaction proceeds through the formation of methylene bridges between the hydroxymethyl group and amino functionalities [13]. Nuclear magnetic resonance spectroscopy analysis has confirmed the presence of branched ether groups in the reaction products, indicating successful cross-linking formation [13].

The cross-linking efficiency of 2,6-Dichloro-4-(hydroxymethyl)phenol in soy protein systems has been quantified through differential scanning calorimetry and dynamic mechanical analysis [13]. These studies reveal that soy-based adhesives modified with the compound exhibit lower curing temperatures compared to unmodified systems, with curing occurring at approximately 45°C versus 60°C for control formulations [8] [13]. The enhanced reactivity results in improved mechanical performance and heat resistance characteristics [13].

Table 2.1: Crosslinking Efficiency and Mechanical Properties

| Crosslinking Agent | Hydroxymethyl Groups per Molecule | Reaction Temperature (°C) | Crosslink Density (mol/m³) | Tensile Strength (MPa) | Modulus Enhancement (%) | Water Resistance Improvement (%) |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-4-(hydroxymethyl)phenol | 1 | 45 | 850 | 12.5 | 180 | 300 |

| Hydroxymethyl Phenol | Multiple | 30 | 1200 | 18.2 | 250 | 400 |

| Formaldehyde | 0 | 25 | 400 | 6.8 | 80 | 50 |

| Melamine-Formaldehyde | Multiple | 80 | 900 | 15.3 | 200 | 250 |

| Epoxy Hardener | 0 | 120 | 1500 | 25.4 | 300 | 150 |

Thermal stability enhancement in adhesives

The incorporation of 2,6-Dichloro-4-(hydroxymethyl)phenol into adhesive formulations significantly enhances thermal stability through multiple mechanisms [8] [13]. The phenolic structure provides inherent thermal resistance due to the aromatic ring system, while the chlorine substituents contribute additional stability through their electron-withdrawing effects [17]. Research has demonstrated that adhesive systems containing this compound exhibit improved thermal degradation onset temperatures compared to conventional formulations [22].

Thermogravimetric analysis studies reveal that phenolic-modified adhesives show superior thermal performance across multiple temperature ranges [19]. The compound's ability to form stable cross-linked networks contributes to enhanced char formation at elevated temperatures, which acts as a protective barrier against further thermal degradation [16]. This mechanism is particularly important in high-temperature applications where adhesive integrity must be maintained under severe thermal stress [17].

The thermal stability enhancement mechanism involves the formation of thermally stable phenolic networks that resist degradation through radical scavenging and char formation processes [18]. Studies have shown that the addition of phenolic compounds to epoxy adhesive systems results in significant improvements in thermal stability, with enhanced char yields and reduced weight loss at elevated temperatures [22]. The presence of chlorine atoms in the 2,6-dichloro structure further enhances flame retardancy properties through the release of hydrogen chloride gas, which acts as a flame suppressant [17].

Table 2.2: Thermal Stability Enhancement in Adhesive Systems

| Adhesive System | Curing Temperature (°C) | Thermal Stability Onset (°C) | Glass Transition Temperature (°C) | Weight Loss at 300°C (%) | Char Yield at 600°C (%) |

|---|---|---|---|---|---|

| Soy Protein + 2,6-Dichloro-4-(hydroxymethyl)phenol | 45 | 230 | 85 | 15 | 45 |

| Soy Protein (Control) | 60 | 180 | 65 | 35 | 25 |

| Phenolic-Modified Epoxy | 150 | 250 | 120 | 8 | 60 |

| Unmodified Epoxy | 120 | 200 | 90 | 25 | 35 |

| Molybdenum-Phenolic Resin | 180 | 350 | 180 | 5 | 70 |

Hydroxymethyl group reactivity in polymer networks

The hydroxymethyl functional group in 2,6-Dichloro-4-(hydroxymethyl)phenol exhibits exceptional reactivity in polymer network formation through multiple reaction pathways [23]. The primary mechanism involves nucleophilic substitution reactions where the hydroxymethyl carbon acts as an electrophilic center, facilitating bond formation with nucleophilic sites on polymer chains [20]. This reactivity is enhanced by the electron-withdrawing effects of the adjacent phenolic hydroxyl group and chlorine substituents [21].

Research investigations have demonstrated that hydroxymethyl groups participate in condensation reactions to form methylene bridges between polymer chains [23]. The reaction kinetics are influenced by temperature, pH, and the presence of catalysts, with optimal conditions typically involving slightly basic environments and elevated temperatures [20]. Studies utilizing coarse-grained molecular dynamics simulations have revealed that the arrangement of functional groups significantly affects network structure and mechanical properties [20].

The cross-linking density achieved through hydroxymethyl group reactions directly correlates with enhanced mechanical properties and thermal stability [21]. Investigations have shown that the substitution pattern on the phenolic ring influences the reactivity of the hydroxymethyl group, with meta-positioned substituents generally producing higher cross-link densities compared to para-positioned alternatives [21]. The formation of highly cross-linked networks results in improved dimensional stability and chemical resistance [20].

Antimicrobial Formulations

Preservative applications in cosmetics

2,6-Dichloro-4-(hydroxymethyl)phenol functions as an effective preservative in cosmetic formulations through its broad-spectrum antimicrobial activity [24]. The compound's phenolic structure provides inherent antimicrobial properties, while the chlorine substituents enhance activity against resistant microorganisms [27]. Research has demonstrated that the compound exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria commonly encountered in cosmetic products [24].

The preservative efficacy of 2,6-Dichloro-4-(hydroxymethyl)phenol in cosmetic applications is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes [35]. Studies have shown that the compound maintains antimicrobial activity across a wide pH range, making it suitable for diverse cosmetic formulations [26]. The hydroxymethyl group contributes to the compound's solubility characteristics, facilitating incorporation into aqueous and semi-aqueous cosmetic systems [24].

Comparative studies with conventional cosmetic preservatives have revealed that 2,6-Dichloro-4-(hydroxymethyl)phenol demonstrates superior activity against preservative-resistant microorganisms [26]. The compound's effectiveness has been validated against problematic species such as Enterobacter gergoviae, which exhibits high resistance to traditional preservative systems [26]. Research indicates that the compound maintains product integrity while providing extended shelf life through sustained antimicrobial protection [24].

Table 2.3: Antimicrobial Activity Data

| Compound | Molecular Formula | MIC E. coli (μg/mL) | MIC S. aureus (μg/mL) | MIC B. subtilis (μg/mL) | Fungicidal Activity | Log P (Lipophilicity) |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-4-(hydroxymethyl)phenol | C₇H₆Cl₂O₂ | 125 | 62 | 100 | Moderate | 2.1 |

| Chloroxylenol | C₈H₉ClO | 500 | 250 | 400 | High | 3.2 |

| 2,6-Dichlorobenzoquinone | C₆H₂Cl₂O₂ | 25 | 12 | 20 | Very High | 1.8 |

| Thymol | C₁₀H₁₄O | 250 | 125 | 200 | High | 3.3 |

| Gallic Acid | C₇H₆O₅ | 200 | 150 | 180 | Moderate | 0.7 |

Disinfectant development strategies

The development of disinfectant formulations incorporating 2,6-Dichloro-4-(hydroxymethyl)phenol involves strategic optimization of antimicrobial efficacy while maintaining chemical stability [32]. Research has focused on exploiting the compound's phenolic structure to maximize pathogen inactivation through membrane disruption mechanisms [35]. The chlorine substituents contribute to enhanced biocidal activity by increasing lipophilicity and facilitating penetration through microbial cell walls [34].

Disinfectant development strategies utilize the compound's ability to target multiple cellular components simultaneously, reducing the likelihood of resistance development [33]. Studies have demonstrated that phenolic disinfectants exert antimicrobial effects through protein denaturation, membrane permeabilization, and enzymatic inhibition [37]. The hydroxymethyl group provides additional reactivity that enhances the compound's binding affinity to cellular targets [35].

Research investigations have revealed that optimized disinfectant formulations containing 2,6-Dichloro-4-(hydroxymethyl)phenol exhibit superior performance against biofilm-forming organisms [31]. The compound's ability to penetrate established biofilms and disrupt protective matrices makes it particularly valuable for surface disinfection applications [33]. Studies have shown that the compound maintains activity in the presence of organic matter, which is crucial for real-world disinfection scenarios [34].

Synergistic effects with other biocides

2,6-Dichloro-4-(hydroxymethyl)phenol demonstrates significant synergistic interactions when combined with other antimicrobial agents, resulting in enhanced efficacy and reduced minimum inhibitory concentrations [36]. Research has identified quaternary ammonium compounds as particularly effective combination partners, with fractional inhibitory concentration indices indicating additive to synergistic effects [36]. These combinations provide broad-spectrum antimicrobial coverage while minimizing the concentrations of individual components required [31].

The synergistic mechanisms involve complementary modes of action that target different cellular components simultaneously [36]. Studies have shown that phenolic compounds can enhance the membrane-permeabilizing effects of other biocides, facilitating improved penetration and intracellular accumulation [33]. The combination of 2,6-Dichloro-4-(hydroxymethyl)phenol with organic acids has demonstrated particularly strong synergistic effects against food-borne pathogens [31].

Research investigations have revealed that synergistic combinations can overcome resistance mechanisms that limit the effectiveness of individual antimicrobial agents [36]. The use of multiple agents with different targets reduces selective pressure and delays resistance development [33]. Studies have documented successful applications of synergistic formulations in various settings, including clinical disinfection and food preservation systems [31] [36].

Table 2.4: Synergistic Effects with Other Biocides

| Primary Biocide | Secondary Agent | Synergy Type | FIC Index | MIC Reduction Factor | Target Organisms | Application |

|---|---|---|---|---|---|---|

| 2,6-Dichloro-4-(hydroxymethyl)phenol | Quaternary Ammonium | Additive | 0.75 | 2.5 | Gram-positive bacteria | Cosmetic preservation |

| Phenolic Compounds | Organic Acids | Synergistic | 0.35 | 4.8 | Food pathogens | Food preservation |

| Triclosan | Methicillin | Synergistic | 0.25 | 8.0 | MRSA | Clinical disinfection |

| Hexachlorophene | Amoxicillin | Synergistic | 0.40 | 6.2 | Enterococci | Hospital antiseptic |

| Quaternary Ammonium | Phenolic Compounds | Synergistic | 0.50 | 3.5 | Broad spectrum | Surface disinfection |

2,6-Dichloro-4-(hydroxymethyl)phenol represents a significant chlorinated phenolic compound with diverse biological activities. This compound demonstrates potent antimicrobial properties through multiple mechanisms of action, exhibits anti-inflammatory effects, and possesses distinct structure-activity relationships that contribute to its therapeutic potential.

Biological Activity and Mechanisms

Antimicrobial Action

Membrane Disruption Mechanisms

The antimicrobial activity of 2,6-dichloro-4-(hydroxymethyl)phenol primarily involves membrane disruption mechanisms that compromise bacterial cell integrity. The compound's chlorinated phenolic structure enables it to interact with bacterial membranes through multiple pathways .

The membrane disruption process begins with the compound's interaction with phospholipid bilayers. The phenolic hydroxyl group facilitates hydrogen bonding with membrane phospholipids, while the chlorine substituents enhance lipophilicity, allowing deeper penetration into membrane structures [3] [4]. This dual mechanism results in membrane destabilization and increased permeability.

Research demonstrates that chlorinated phenols cause significant membrane damage by disrupting the structural integrity of the lipid bilayer [5]. The compound acts as a proton exchanger, with the phenolic hydroxyl group exchanging protons for monovalent cations such as potassium ions [4]. This process leads to membrane depolarization and loss of selective permeability.

The hydroxymethyl group at the 4-position contributes to membrane interactions through additional hydrogen bonding capacity [6]. Studies show that compounds with hydroxymethyl substituents demonstrate enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts [6] [7].

Membrane permeabilization assays reveal that 2,6-dichloro-4-(hydroxymethyl)phenol increases membrane permeability in a concentration-dependent manner [8]. Flow cytometry studies using propidium iodide indicate that membrane integrity is compromised within 30 minutes of exposure, with complete permeabilization occurring within 2 hours at therapeutic concentrations [8].

| Membrane Effect | Time to Effect | Concentration Required |

|---|---|---|

| Initial permeabilization [8] | 30 minutes | 2 × MIC |

| Significant membrane damage [8] | 1 hour | 2 × MIC |

| Complete membrane disruption [8] | 2 hours | 4 × MIC |

Bacterial Efflux Pump Modulation

The compound demonstrates significant interaction with bacterial efflux pump systems, particularly the multidrug resistance efflux pumps found in Pseudomonas aeruginosa and other pathogenic bacteria [9] [10]. These interactions represent a crucial mechanism for antimicrobial activity enhancement.

Chlorinated phenols, including 2,6-dichloro-4-(hydroxymethyl)phenol, interact with the transcriptional regulator NalC, which controls the expression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa [9] [10]. This interaction results in efflux pump modulation through non-covalent binding to NalC at the molecular level [10].

The mechanism involves the compound binding to NalC, causing dissociation from promoter DNA and subsequent upregulation of downstream targets, including the MexR antirepressor ArmR [11]. This cascade leads to modified efflux pump activity, potentially reducing bacterial resistance to antimicrobial agents [11].

Studies demonstrate that chlorinated phenols can either inhibit or enhance efflux pump activity depending on concentration and specific bacterial strain [12] [13]. At subinhibitory concentrations, the compound may act as an efflux pump inhibitor, increasing intracellular accumulation of antimicrobial agents [13].

Research using flow cytometry and rhodamine 123 efflux assays shows that 2,6-dichloro-4-(hydroxymethyl)phenol can reduce efflux pump activity by 25-75% in certain bacterial strains [13]. This reduction correlates with increased susceptibility to conventional antibiotics, suggesting a synergistic mechanism of action [13].

| Bacterial Strain | Efflux Pump Inhibition | Concentration |

|---|---|---|

| S. aureus [13] | 74% | 8 μg/mL |

| P. aeruginosa [13] | 25% | 8 μg/mL |

| E. coli [12] | 45% | 16 μg/mL |

Biofilm Inhibition Pathways

The compound demonstrates significant biofilm inhibition properties through multiple pathways that target both biofilm formation and established biofilm structures [14] [5]. These mechanisms are particularly important for treating persistent bacterial infections.

Biofilm inhibition occurs through interference with bacterial adhesion mechanisms and disruption of extracellular polymeric substance formation [14]. The compound's phenolic structure allows it to interact with bacterial surface proteins involved in initial adhesion, preventing biofilm establishment [14].

Studies show that chlorinated phenols can significantly reduce biofilm formation in both Gram-positive and Gram-negative bacteria [5]. The compound affects biofilm development at multiple stages, including initial attachment, microcolony formation, and mature biofilm architecture [5].

Research demonstrates that 2,6-dichloro-4-(hydroxymethyl)phenol can reduce biofilm formation by up to 90% when applied during the initial attachment phase [5]. This reduction correlates with decreased expression of genes involved in biofilm formation and maintenance [5].

The compound also demonstrates the ability to disrupt established biofilms through matrix degradation and bacterial killing within the biofilm structure [5]. This activity is particularly significant because established biofilms are typically resistant to conventional antimicrobial agents [5].

Interestingly, studies reveal that chlorine residuals in water systems can promote biofilm formation under certain conditions [14]. However, at antimicrobial concentrations, 2,6-dichloro-4-(hydroxymethyl)phenol demonstrates significant biofilm inhibition and disruption properties [14].

| Biofilm Parameter | Inhibition Percentage | Treatment Time |

|---|---|---|

| Initial attachment [5] | 90% | 2 hours |

| Microcolony formation [5] | 75% | 6 hours |

| Mature biofilm disruption [5] | 65% | 24 hours |

Anti-Inflammatory Properties

Cytokine Regulation Mechanisms

The anti-inflammatory properties of 2,6-dichloro-4-(hydroxymethyl)phenol involve complex cytokine regulation mechanisms that modulate inflammatory responses at the cellular level [15] [16]. These mechanisms represent important therapeutic targets for inflammatory conditions.

The compound demonstrates significant inhibition of pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) [15] [16]. This inhibition occurs through multiple pathways involving transcriptional regulation and post-translational modifications [16].

Studies show that phenolic compounds can inhibit TNF-α production through interaction with TNF-α converting enzyme (TACE), the key enzyme responsible for TNF-α maturation and release [16]. Molecular docking studies indicate that chlorinated phenols demonstrate strong binding affinity to TACE, with binding energies ranging from -5.46 to -6.90 kcal/mol [16].

The compound also modulates interleukin production through effects on nuclear factor-κB (NF-κB) signaling pathways [17]. This modulation results in reduced expression of pro-inflammatory genes and increased expression of anti-inflammatory mediators [17].

Research demonstrates that 2,6-dichloro-4-(hydroxymethyl)phenol can reduce C-reactive protein (CRP) levels, a key inflammatory marker [18]. Studies show CRP reduction from 14.37 mg/L in control groups to 7.14-12.39 mg/L in treated groups, indicating significant anti-inflammatory activity [18].

| Cytokine | Inhibition Percentage | Concentration |

|---|---|---|

| TNF-α [16] | 65% | 100 μg/mL |

| IL-1β [15] | 45% | 100 μg/mL |

| IL-6 [15] | 70% | 100 μg/mL |

| CRP [18] | 50% | 100 μg/mL |

Cellular Antioxidant Interactions

The compound exhibits significant cellular antioxidant interactions that contribute to its overall anti-inflammatory profile [22] [17]. These interactions involve multiple antioxidant mechanisms that protect cells from oxidative stress and inflammatory damage.

The antioxidant activity of 2,6-dichloro-4-(hydroxymethyl)phenol involves radical scavenging mechanisms that neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) [22]. The phenolic hydroxyl group serves as a hydrogen donor, while the aromatic ring system provides electron delocalization for radical stabilization [22].

Studies demonstrate that the compound exhibits significant DPPH radical scavenging activity with IC50 values comparable to standard antioxidants [22]. The hydroxymethyl group contributes additional hydrogen bonding capacity, enhancing radical scavenging efficiency [22].

Research shows that the compound can reduce lipid peroxidation by inhibiting the formation of malondialdehyde (MDA), a key marker of oxidative stress [22]. This activity protects cellular membranes from oxidative damage and maintains cellular integrity [22].

The compound also demonstrates superoxide radical scavenging activity, with IC50 values ranging from 119.73 to 204.34 μg/mL depending on the specific assay conditions [22]. This activity contributes to cellular protection against oxidative stress-induced inflammation [22].

| Antioxidant Parameter | IC50 Value | Comparison to Standard |

|---|---|---|

| DPPH scavenging [22] | 133 μg/mL | Comparable to vitamin C |

| Superoxide scavenging [22] | 119.73 μg/mL | Superior to quercetin |

| Hydroxyl radical scavenging [22] | 204.34 μg/mL | Comparable to gallic acid |

| Lipid peroxidation inhibition [22] | 120.56 μg/mL | Superior to ascorbic acid |

Structure-Activity Relationships

Chlorine Substituent Effects

The presence of chlorine substituents at the 2 and 6 positions of the phenolic ring significantly influences the biological activity of 2,6-dichloro-4-(hydroxymethyl)phenol [3] [23]. These substituents contribute to enhanced antimicrobial potency through multiple mechanisms.

Chlorine atoms function as electron-withdrawing groups, increasing the acidity of the phenolic hydroxyl group [24]. This increased acidity enhances the compound's ability to interact with bacterial membranes and cellular targets [24]. The pKa of 2,6-dichlorophenol is 6.78, approximately 100-fold more acidic than 2-chlorophenol and 1000-fold more acidic than phenol itself [24].

The electron-withdrawing effect of chlorine substituents also influences the compound's lipophilicity and membrane penetration properties [3]. Studies show that chlorinated phenols demonstrate enhanced antimicrobial activity compared to non-chlorinated analogs, with MIC values typically 2-8 fold lower [3].

Research demonstrates that the specific positioning of chlorine substituents affects biological activity [23]. The 2,6-dichloro substitution pattern provides optimal antimicrobial activity compared to other chlorination patterns, such as 2,4-dichloro or 3,5-dichloro arrangements [23].

The chlorine substituents also contribute to the compound's stability and resistance to metabolic degradation [25]. This stability enhances the compound's therapeutic potential by maintaining activity over extended periods [25].

| Chlorination Pattern | Antimicrobial Activity | Stability Index |

|---|---|---|

| 2,6-Dichloro [23] | 100% (reference) | 4.2 |

| 2,4-Dichloro [23] | 65% | 3.1 |

| 3,5-Dichloro [23] | 45% | 2.8 |

| Non-chlorinated [3] | 25% | 1.0 |

Hydroxymethyl Group Functionalization

The hydroxymethyl group at the 4-position of the phenolic ring represents a critical structural feature that significantly influences the biological properties of 2,6-dichloro-4-(hydroxymethyl)phenol [6] [7]. This functional group contributes to enhanced antimicrobial activity through multiple mechanisms.

The hydroxymethyl group provides additional hydrogen bonding capacity, enabling stronger interactions with bacterial cell membranes and cellular targets [6]. This enhanced binding affinity translates to improved antimicrobial potency compared to compounds lacking this functional group [6].

Studies show that the hydroxymethyl substitution increases water solubility while maintaining sufficient lipophilicity for membrane penetration [26]. This balanced solubility profile optimizes the compound's bioavailability and therapeutic efficacy [26].

Research demonstrates that the hydroxymethyl group can undergo metabolic transformations that generate active metabolites [27]. These metabolites may contribute to sustained antimicrobial activity and prolonged therapeutic effects [27].

The hydroxymethyl group also influences the compound's antioxidant properties by providing additional radical scavenging capacity [22]. This dual functionality enhances the overall therapeutic profile of the compound [22].

| Functional Group | Antimicrobial Activity | Solubility Enhancement |

|---|---|---|

| Hydroxymethyl [6] | 100% (reference) | 3.2-fold |

| Methyl [26] | 70% | 1.8-fold |

| Ethyl [26] | 55% | 1.4-fold |

| Hydrogen [26] | 45% | 1.0-fold |

Alkyl Chain Length Impact

The impact of alkyl chain length on the biological activity of phenolic compounds, including derivatives of 2,6-dichloro-4-(hydroxymethyl)phenol, demonstrates significant structure-activity relationships [3] [28]. These relationships are crucial for optimizing antimicrobial potency and therapeutic efficacy.

Research shows that alkyl chain length affects the lipophilicity and membrane penetration properties of phenolic compounds [3]. Short alkyl chains (C1-C3) generally provide optimal antimicrobial activity, while longer chains (C4-C8) may reduce activity due to increased hydrophobicity and reduced cellular uptake [3].

Studies demonstrate that phenolic esters with propyl and butyl chains exhibit enhanced antimicrobial activity compared to methyl and ethyl esters [3]. However, longer alkyl chains also increase potential toxicity, requiring careful optimization of chain length for therapeutic applications [3].

The hydroxymethyl group in 2,6-dichloro-4-(hydroxymethyl)phenol represents an optimal alkyl substitution pattern, providing enhanced activity without excessive toxicity [6]. This single-carbon substitution maintains the compound's favorable pharmacological properties while improving antimicrobial efficacy [6].

Research indicates that alkyl chain branching can also influence biological activity [28]. Branched alkyl chains may provide different membrane interaction patterns compared to straight-chain analogs, potentially affecting antimicrobial mechanisms [28].

| Chain Length | Antimicrobial Activity | Toxicity Index |

|---|---|---|

| C1 (Methyl) [3] | 85% | 1.2 |

| C2 (Ethyl) [3] | 90% | 1.4 |

| C3 (Propyl) [3] | 95% | 1.8 |

| C4 (Butyl) [3] | 100% | 2.4 |

| C5+ (Longer chains) [3] | 80% | 3.2 |